- Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide, Organic Letters, 2016, 18(5), 1154-1157

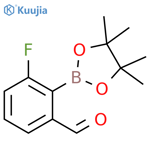

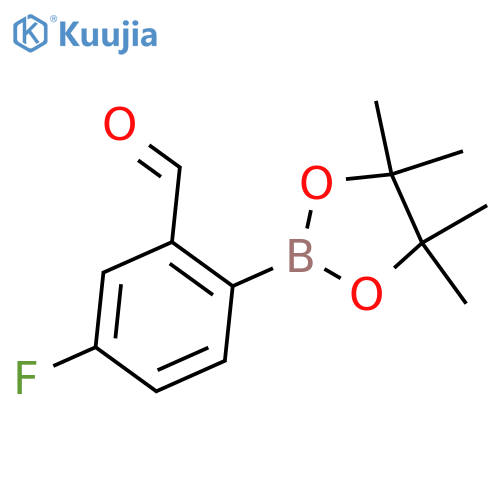

Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

943310-52-9 structure

Nome del prodotto:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-氟-2-醛基苯硼酸频呢醇酯

- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-Fluoro-2-formylphenylboronic acid pinacol ester

- 4-Fluoro-2-formylbenzeneboronic acid pinacol ester

- N10678

- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER

- 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde

- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)

- 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde

- EN300-12599310

- AKOS028114857

- DB-100340

- SCHEMBL137873

- MFCD18731000

- CS-16359

- Z2049760593

- STGVEURXAACTES-UHFFFAOYSA-N

- 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- CS-0096064

- 943310-52-9

- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

-

- Inchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3

- Chiave InChI: STGVEURXAACTES-UHFFFAOYSA-N

- Sorrisi: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1

Proprietà calcolate

- Massa esatta: 250.1176527g/mol

- Massa monoisotopica: 250.1176527g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 18

- Conta legami ruotabili: 2

- Complessità: 316

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 35.5

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12599310-0.05g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 0.05g |

$64.0 | 2023-05-06 | |

| Enamine | EN300-12599310-0.1g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 0.1g |

$89.0 | 2023-05-06 | |

| Enamine | EN300-12599310-5.0g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 5g |

$991.0 | 2023-05-06 | |

| Chemenu | CM219272-1g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95+% | 1g |

$645 | 2022-08-31 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62104-1g |

4-Fluoro-2-formylbenzeneboronic acid pinacol ester, 96% |

943310-52-9 | 96% | 1g |

¥8011.00 | 2023-02-25 | |

| Aaron | AR01KLEG-250mg |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 250mg |

$11.00 | 2025-02-12 | |

| Aaron | AR01KLEG-10g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 97% | 10g |

$186.00 | 2024-07-18 | |

| Aaron | AR01KLEG-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 5g |

$93.00 | 2025-02-12 | |

| abcr | AB594982-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |

943310-52-9 | 5g |

€202.60 | 2024-07-24 | ||

| Ambeed | A459770-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 5g |

$102.0 | 2025-03-05 |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 36 h, 80 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

Riferimento

- ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines, Synlett, 2016, 27(14), 2043-2050

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ; 2 h, rt → 80 °C

Riferimento

- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 16 h, 100 °C

Riferimento

- Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 80 °C; overnight, 80 °C

Riferimento

- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 16 h, 110 °C

Riferimento

- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

Riferimento

- Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines, Journal of the American Chemical Society, 2016, 138(1), 84-87

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; rt → 100 °C; 16 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation method of antifungal drug tavaborole, China, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

Riferimento

- Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations, Organic Letters, 2023, 25(10), 1661-1666

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ; 4 h, 70 °C

1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt

1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt

1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

Riferimento

- Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes, Journal of the American Chemical Society, 2021, 143(7), 2920-2929

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; rt → 105 °C; 16 h, 100 - 105 °C

Riferimento

- Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid, China, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Benzene ; 14 h, reflux

Riferimento

- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Preparation of boron-containing small molecules and nucleosides for treating fungal infections, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C

Riferimento

- Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials

- (4-Fluoro-2-formylphenyl)boronic acid

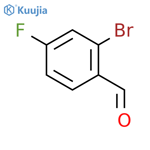

- 2-Bromo-4-fluorobenzaldehyde

- 2,3-Dimethylbutane-2,3-diol

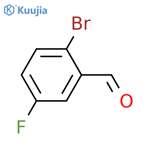

- 2-Bromo-5-fluorobenzaldehyde

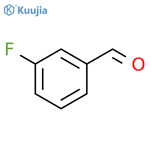

- 3-Fluorobenzaldehyde

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-fluoro-2-formylbenzoate

- Bis(pinacolato)diborane

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Letteratura correlata

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) Prodotti correlati

- 2567502-16-1(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid)

- 1172453-55-2(3-propyl-3-azabicyclo3.2.1octan-8-ol)

- 59113-57-4(Lysolipin I)

- 5958-00-9(4-(2-Methoxyphenyl)pyridine)

- 1581723-72-9(Clavatustide B)

- 1171423-36-1(N-4-(furan-2-yl)-1-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl-2,3-dimethoxybenzamide)

- 2172555-92-7(2-5-(3-methylbutyl)-1-pentyl-1H-1,2,3-triazol-4-ylacetamide)

- 2137855-75-3(3-(Chloromethyl)-3,5,5-trimethylheptane)

- 946161-16-6(methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate)

- 2172430-55-4(2-chloro-5-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid)

Fornitori consigliati

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Wuhan ChemNorm Biotech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

BIOOKE MICROELECTRONICS CO.,LTD

Membro d'oro

CN Fornitore

Reagenti

Shandong Feiyang Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso